REACTION_CXSMILES
|
COC(C1C=COC=1C)=O.[Br:11]N1C(=O)CCC1=O.[CH3:19][O:20][C:21]([C:23]1[CH:27]=[C:26]([Br:28])[O:25][C:24]=1[CH3:29])=[O:22]>CN(C=O)C>[CH3:19][O:20][C:21]([C:23]1[CH:27]=[C:26]([Br:28])[O:25][C:24]=1[CH2:29][Br:11])=[O:22]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(OC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
15.88 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(OC(=C1)Br)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between diethyl ether and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The N,N′-dimethylformamide was removed under high vacuum
|
Type
|
CUSTOM
|
Details
|
the material was absorbed onto silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(OC(=C1)Br)CBr
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.86 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |